molecular formula C19H23NO3 B1676221 Mavoglurant CAS No. 543906-09-8

Mavoglurant

Cat. No.: B1676221
CAS No.: 543906-09-8
M. Wt: 313.4 g/mol
InChI Key: ZFPZEYHRWGMJCV-ZHALLVOQSA-N
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Description

Mavoglurant, also known by its developmental code name AFQ-056, is an experimental drug candidate primarily developed for the treatment of fragile X syndrome and other neurological conditions. It functions as an antagonist of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in modulating synaptic plasticity and neuronal excitability .

Mechanism of Action

Target of Action

Mavoglurant, also known by its developmental code name AFQ-056, is an experimental drug candidate primarily designed to target the metabotropic glutamate receptor 5 (mGluR 5) . This receptor plays a crucial role in the central nervous system, particularly in the modulation of synaptic transmission and neuronal excitability .

Mode of Action

This compound acts as an antagonist of the mGluR 5 . This means it binds to the receptor and blocks its activation, thereby inhibiting the downstream signaling pathways that are normally triggered by the receptor’s activation .

Biochemical Pathways

The mGluR 5 is part of the glutamatergic system, which is the main excitatory neurotransmitter system in the brain. By blocking mGluR 5, this compound can modulate the glutamatergic signaling, potentially leading to a reduction in symptoms of disorders like Fragile X syndrome .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This model aims to predict the impact of drug-drug interaction and age on its pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of the glutamatergic system. By blocking mGluR 5, this compound can potentially alter the excitatory neurotransmission in the brain, which may lead to improvements in symptoms of certain neurological disorders . For instance, in patients with Fragile X syndrome, this compound has been shown to improve eye gaze behavior and alter sympathetically-driven reactivity to faces .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs (which can lead to drug-drug interactions), the patient’s age, and the specific characteristics of the disorder being treated . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mavoglurant involves several key steps. The starting material is typically an indole derivative, which undergoes a series of reactions including alkylation, hydroxylation, and esterification to form the final product. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Mavoglurant undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Mavoglurant

This compound is unique in its high selectivity for mGluR5 and its potential therapeutic applications in fragile X syndrome and other neurological conditions. Unlike some other mGluR5 antagonists, this compound has shown promising results in preclinical studies and early-phase clinical trials, although its development faced challenges in later stages .

Properties

IUPAC Name

methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3/t16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPZEYHRWGMJCV-ZHALLVOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202777
Record name Mavoglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543906-09-8
Record name Mavoglurant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543906-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mavoglurant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0543906098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavoglurant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13004
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mavoglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-1-carboxylate
Source European Chemicals Agency (ECHA)
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Record name MAVOGLURANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT0I9SV4F6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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